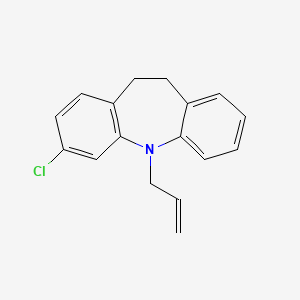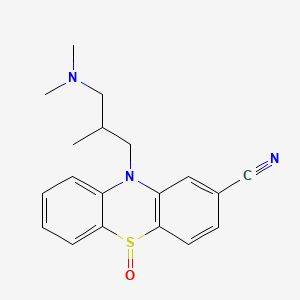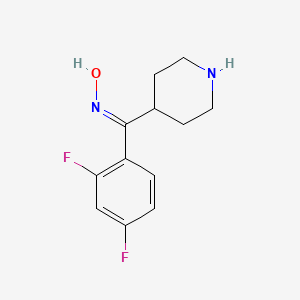
Glycopyrrolate Impurity I
Übersicht
Beschreibung
Glycopyrrolate Impurity I: Glycopyrrolate itself is a synthetic quaternary ammonium compound used as an anticholinergic agent with antispasmodic activity . This compound is formed during the synthesis and degradation of glycopyrrolate and is monitored to ensure the purity and safety of the pharmaceutical product .
Wissenschaftliche Forschungsanwendungen
Chemistry: Glycopyrrolate Impurity I is used as a reference standard in analytical chemistry to develop and validate methods for the quantification of impurities in glycopyrrolate formulations .
Biology: In biological research, this compound is studied to understand its metabolic pathways and its impact on the pharmacokinetics and pharmacodynamics of glycopyrrolate .
Medicine: In the medical field, this compound is monitored to ensure the safety and efficacy of glycopyrrolate-based medications used to treat conditions like peptic ulcers and chronic obstructive pulmonary disease (COPD) .
Industry: In the pharmaceutical industry, this compound is analyzed to maintain the quality control of glycopyrrolate formulations and to comply with regulatory standards .
Wirkmechanismus
- It acts on cholinergic receptors, including those in smooth muscle tissues (e.g., airways, gastrointestinal tract, urethra), salivary glands, sweat glands, and capillaries .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Safety and Hazards
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Glycopyrrolate Impurity I involves the synthesis of glycopyrrolate, during which this impurity can form as a byproduct. The synthetic route typically involves the reaction of 3-(2-cyclopentyl-2-hydroxy-2-phenylacetoxy)-1,1-dimethylpyrrolidinium bromide with various reagents under controlled conditions . The reaction conditions include the use of solvents like acetonitrile and methanol, with specific temperature and pH settings to optimize the yield and minimize impurities .
Industrial Production Methods: In industrial settings, the production of glycopyrrolate and its impurities, including this compound, is carried out using large-scale reactors and advanced purification techniques. High-performance liquid chromatography (HPLC) and mass spectrometry are commonly used to monitor and quantify the impurities during the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Glycopyrrolate Impurity I undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Substitution: Halogens, alkylating agents, and other reagents under specific temperature and solvent conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of glycopyrrolate, which are analyzed and quantified to ensure the purity and efficacy of the final pharmaceutical product .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Glycopyrrolate Impurity I involves the reaction of Glycopyrrolate with a suitable reagent to form the desired impurity.", "Starting Materials": [ "Glycopyrrolate", "Suitable reagent" ], "Reaction": [ "Dissolve Glycopyrrolate in a suitable solvent", "Add the suitable reagent to the solution", "Stir the reaction mixture at a suitable temperature for a suitable time", "Isolate the product by filtration or chromatography", "Characterize the product by spectroscopic and analytical methods" ] } | |
CAS-Nummer |
1404453-68-4 |
Molekularformel |
C19H27BrClNO3 |
Molekulargewicht |
432.8 g/mol |
IUPAC-Name |
[(3S)-1,1-dimethylpyrrolidin-1-ium-3-yl] (2R)-2-(4-chlorophenyl)-2-cyclopentyl-2-hydroxyacetate;bromide |
InChI |
InChI=1S/C19H27ClNO3.BrH/c1-21(2)12-11-17(13-21)24-18(22)19(23,14-5-3-4-6-14)15-7-9-16(20)10-8-15;/h7-10,14,17,23H,3-6,11-13H2,1-2H3;1H/q+1;/p-1/t17-,19+;/m0./s1 |
InChI-Schlüssel |
DCPQHGSMOUUQST-JUOYHRLASA-M |
Isomerische SMILES |
C[N+]1(CC[C@@H](C1)OC(=O)[C@@](C2CCCC2)(C3=CC=C(C=C3)Cl)O)C.[Br-] |
SMILES |
C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=C(C=C3)Cl)O)C.[Br-] |
Kanonische SMILES |
C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=C(C=C3)Cl)O)C.[Br-] |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
3-[[2-(4-Chlorophenyl)-2-cyclopentyl-2-hydroxyacetyl]oxy]-1,1-dimethyl pyrrolidinium Bromide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-[[(1S)-7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]benzene-1,2-diol;hydrochloride](/img/structure/B602236.png)





